4-Oxobutanoate

Description

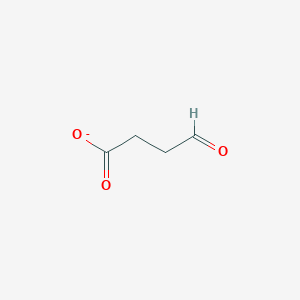

Structure

3D Structure

Properties

Molecular Formula |

C4H5O3- |

|---|---|

Molecular Weight |

101.08 g/mol |

IUPAC Name |

4-oxobutanoate |

InChI |

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7)/p-1 |

InChI Key |

UIUJIQZEACWQSV-UHFFFAOYSA-M |

SMILES |

C(CC(=O)[O-])C=O |

Canonical SMILES |

C(CC(=O)[O-])C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the 4-Oxobutanoate Metabolic Pathway in GABA Degradation

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The synthesis, release, and metabolism of GABA are tightly regulated processes, critical for normal brain function. The catabolism of GABA occurs via a metabolic pathway known as the GABA shunt, which bypasses two steps of the tricarboxylic acid (TCA) cycle. A pivotal intermediate in this pathway is succinic semialdehyde, systematically known as 4-oxobutanoate.

This technical guide provides a comprehensive overview of the 4-oxobutanoate metabolic pathway in GABA degradation. It details the core enzymatic reactions, presents key quantitative data, outlines relevant experimental protocols, and illustrates the pathway's logic, particularly in the context of its clinical relevance for drug development and understanding of associated metabolic disorders.

The Core Metabolic Pathway: The GABA Shunt

The GABA shunt is a closed-loop pathway that metabolizes GABA while regenerating its precursor, glutamate. It is a critical link between neurotransmitter metabolism and central carbon metabolism. The process involves three key enzymatic steps.

-

Transamination of GABA : The first step in GABA catabolism is the conversion of GABA to succinic semialdehyde (4-oxobutanoate). This reaction is catalyzed by GABA transaminase (GABA-T) (EC 2.6.1.19), a pyridoxal phosphate-dependent enzyme located in the mitochondrial matrix.[1][2][3][4] GABA-T transfers the amino group from GABA to α-ketoglutarate, yielding succinic semialdehyde and L-glutamate.[3][4] This reaction is central to replenishing the glutamate pool.

-

Oxidation of Succinic Semialdehyde : The primary fate of the resulting succinic semialdehyde is its oxidation to succinate by succinic semialdehyde dehydrogenase (SSADH) (EC 1.2.1.24).[1][5] This mitochondrial enzyme utilizes NAD+ as a cofactor, producing NADH.[5] The succinate produced then enters the TCA cycle, completing the shunt.[4][6]

-

Reduction of Succinic Semialdehyde (Alternative Pathway) : Under certain conditions, particularly when SSADH activity is compromised, succinic semialdehyde can be reduced to gamma-hydroxybutyrate (GHB) .[1][7][8] This reaction is catalyzed by succinic semialdehyde reductase (SSR) or other aldo-keto reductases.[7][9] GHB can be converted back to succinic semialdehyde by 4-hydroxybutyrate dehydrogenase.[8][10]

The overall pathway demonstrates a tight integration of neurotransmitter cycling with mitochondrial energy metabolism.

Clinical Relevance: Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD)

SSADH deficiency is a rare autosomal recessive disorder of GABA metabolism caused by mutations in the ALDH5A1 gene.[11][12][13] This genetic defect leads to a functional block at the final step of the GABA shunt, preventing the conversion of succinic semialdehyde to succinate.[1][7]

The consequences of this enzymatic block are:

-

Accumulation of Succinic Semialdehyde (SSA) : The reactive aldehyde SSA builds up in mitochondria.

-

Accumulation of GABA : The upstream precursor, GABA, accumulates to high levels in the brain and physiological fluids.[11][12]

-

Shunting to GHB : Excess SSA is shunted through the alternative pathway and reduced to gamma-hydroxybutyrate (GHB), which becomes the hallmark biochemical marker for the disease, leading to the alternative name "4-hydroxybutyric aciduria".[7][8]

The resulting neurochemical imbalance, with elevated levels of the inhibitory neurotransmitter GABA and the neuromodulator GHB, leads to a wide spectrum of neurological symptoms, including intellectual disability, developmental delay, ataxia, seizures, and hypotonia.[7][11][12] Understanding this pathway is therefore critical for developing therapeutic strategies, such as substrate reduction therapies or enzyme replacement therapies, to manage SSADHD.[9]

Quantitative Analysis of the Pathway

Quantitative data are essential for modeling metabolic flux and understanding the pathway's capacity and regulation. The following tables summarize key kinetic parameters and metabolite concentrations from various studies.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism/Tissue | Substrate | K_m_ | K_i_ / IC_50_ | Specific Activity | Reference(s) |

|---|---|---|---|---|---|---|

| GABA-T | Pseudomonas fluorescens | GABA | 0.79 ± 0.11 mM | - | - | [14] |

| GABA-T | Pseudomonas fluorescens | α-Ketoglutarate | 0.47 ± 0.10 mM | - | - | [14] |

| GABA-T | Pseudomonas fluorescens | GABA | - | 26 ± 3 mM (Vigabatrin) | - | [14] |

| GABA-T | Mouse Neurons | GABA | Higher than Astrocytes | - | - | [15] |

| GABA-T | Mouse Astrocytes | GABA | Lower than Neurons | - | - | [15] |

| GABA-T | Human (recombinant) | GABA | - | - | 0.5 U/mg | [16] |

| SSADH | Bovine Brain | Succinic Semialdehyde | ~5 µM | - | - | |

Table 2: Metabolic Flux and Concentrations

| Parameter | Model/Organism | Value | Notes | Reference(s) |

|---|---|---|---|---|

| GABA Shunt Flux | Mouse Brain | 17% of TCA Cycle Flux | Measured using ¹³C NMR spectroscopy. | [17] |

| GABA-T Activity | Pig Neocortex | ~200 pmol/mg tissue/min | - | [18] |

| GABA-T Activity | Pig White Matter | ~20% of Neocortical Value | - | [18] |

| GHB Conc. (Urine) | Human (Control) | 2.64 ± 3.46 mmol/mol creatinine | Measured by stable isotope dilution GC/MS. | [19] |

| GHB Conc. (Plasma) | Human (Control) | 1.09 ± 2.87 µmol/L | Measured by stable isotope dilution GC/MS. | [19] |

| GHB Conc. (CSF) | Human (Control) | 0.98 ± 1.17 µmol/L | Measured by stable isotope dilution GC/MS. |[19] |

Experimental Protocols

Accurate measurement of enzyme activities and metabolite levels is fundamental to studying the 4-oxobutanoate pathway. Below are methodologies for key assays.

Protocol: Spectrophotometric Assay for SSADH Activity

This protocol is adapted from standard biochemical procedures for measuring dehydrogenase activity by monitoring the increase in absorbance from the reduction of NAD(P)⁺.

-

Principle : SSADH catalyzes the oxidation of succinic semialdehyde to succinate with the concurrent reduction of NADP⁺ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.

-

Succinic Semialdehyde + NADP⁺ + H₂O → Succinate + NADPH + H⁺

-

-

Reagents :

-

Assay Buffer : 100 mM Potassium Pyrophosphate Buffer, pH 8.6 at 25°C.

-

Cofactor Solution : 25 mM β-NADP⁺ in deionized water.

-

Reducing Agent : 100 mM 2-Mercaptoethanol (2-ME).

-

Substrate Solution : 50 mM Succinic Semialdehyde in Assay Buffer (prepare fresh).

-

Enzyme Sample : Purified or partially purified SSADH in a suitable buffer (e.g., potassium phosphate with glycerol).

-

-

Procedure :

-

Prepare a reaction mixture in a 3.0 mL cuvette by combining:

-

2.60 mL Assay Buffer

-

0.10 mL 2-ME Solution

-

0.20 mL NADP⁺ Solution

-

-

Mix by inversion and equilibrate to 25°C in a spectrophotometer.

-

Add 0.05 mL of the enzyme sample and mix.

-

Monitor the baseline absorbance at 340 nm for 2-3 minutes to check for any substrate-independent NADP⁺ reduction.

-

Initiate the reaction by adding 0.05 mL of the Substrate Solution.

-

Immediately mix by inversion and record the increase in A₃₄₀nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance (ΔA₃₄₀nm/minute) from the linear portion of the curve.

-

Enzyme activity (Units/mL) can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Protocol: Assay for GABA Transaminase (GABA-T) Activity

This protocol is based on a coupled-enzyme assay where the product of the GABA-T reaction (glutamate or succinic semialdehyde) is measured. A common method measures the production of succinic semialdehyde by coupling the reaction to SSADH.[16]

-

Principle : GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The succinic semialdehyde produced is then immediately oxidized by an excess of exogenous SSADH, leading to a measurable reduction of NADP⁺ to NADPH at 340 nm.

-

Reagents :

-

Assay Buffer : 50 mM Potassium Pyrophosphate Buffer, pH 8.6 at 25°C.

-

GABA Solution : e.g., 100 mM GABA in water.

-

α-Ketoglutarate Solution : e.g., 50 mM α-KG in water.

-

Cofactor/Coupling Solution : 2.5 mM β-NADP⁺, 1 mM 2-Mercaptoethanol, and an excess of SSADH (e.g., 1 U/mL) in Assay Buffer.

-

Enzyme Sample : Purified or partially purified GABA-T.

-

-

Procedure :

-

Prepare a reaction mixture in a 96-well plate or cuvette containing the Assay Buffer, Cofactor/Coupling Solution, and α-Ketoglutarate Solution.

-

Add the GABA-T enzyme sample and equilibrate.

-

Initiate the reaction by adding the GABA solution.

-

Immediately monitor the increase in absorbance at 340 nm over time (e.g., for 1-2 hours for low activity samples).[16]

-

The rate of NADPH production is directly proportional to the GABA-T activity. Calculate the rate from the linear portion of the reaction curve.

-

Protocol: Quantification of 4-Hydroxybutyrate (GHB)

This method uses gas chromatography/mass spectrometry (GC/MS) with stable isotope dilution, providing high accuracy and sensitivity.[19]

-

Principle : A known amount of a stable isotope-labeled internal standard (e.g., D₆-4-hydroxybutyric acid) is added to the biological sample (urine, plasma, CSF). The endogenous GHB and the internal standard are co-extracted, derivatized to increase volatility, and then separated by GC and quantified by MS based on the relative abundance of their characteristic ions.

-

Brief Procedure :

-

Sample Preparation : Add D₆-4-hydroxybutyric acid internal standard to the physiological fluid sample.

-

Extraction : Perform a liquid-liquid or solid-phase extraction to isolate the acidic components, including GHB.

-

Derivatization : Convert the extracted GHB to a volatile derivative, commonly a trimethylsilyl (TMS) ester, using an agent like BSTFA.

-

GC/MS Analysis : Inject the derivatized sample into the GC/MS system.

-

Quantification : Monitor specific ions for both the endogenous GHB derivative and the D₆-labeled internal standard. The concentration of GHB in the original sample is calculated from the ratio of the peak areas and the known amount of internal standard added.

-

Conclusion

The 4-oxobutanoate (succinic semialdehyde) metabolic pathway is a cornerstone of GABA degradation, seamlessly connecting inhibitory neurotransmission with mitochondrial energy metabolism. Its central role is underscored by the severe neurological consequences of its disruption in SSADH deficiency. For researchers and drug development professionals, a thorough understanding of this pathway's enzymes, kinetics, and regulation is paramount. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for investigating the GABA shunt, exploring its role in neuropathologies, and identifying novel therapeutic targets.

References

- 1. Succinic Semialdehyde Dehydrogenase Deficiency: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-aminobutyrate transaminase - Wikipedia [en.wikipedia.org]

- 4. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Succinate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. GABA turnover | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. mdpi.com [mdpi.com]

- 8. Disorders of GABA metabolism: SSADH and GABA-transaminase deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzyme replacement therapy for succinic semialdehyde dehydrogenase deficiency (SSADHD): relevance in GABA plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Hydroxybutyrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. Succinic semialdehyde dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 12. metabolicsupportuk.org [metabolicsupportuk.org]

- 13. Succinic Semialdehyde Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic characterization of GABA-transaminase from cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of the GABA shunt and the importance of the GABA shunt versus the 2-oxoglutarate dehydrogenase pathway in GABAergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High-affinity GABA uptake and GABA-metabolizing enzymes in pig forebrain white matter: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Stable isotope dilution analysis of 4-hydroxybutyric acid: an accurate method for quantification in physiological fluids and the prenatal diagnosis of 4-hydroxybutyric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Succinic Semialdehyde from Glutamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of succinic semialdehyde (SSA) from glutamate via the γ-aminobutyric acid (GABA) shunt pathway. This pathway is of significant interest in neuroscience and drug development due to its central role in the metabolism of the primary inhibitory neurotransmitter, GABA. This document details the core biochemical reactions, provides structured quantitative data for the key enzymes involved, outlines detailed experimental protocols for in-vitro synthesis and quantification, and includes visualizations of the metabolic pathway and experimental workflows.

Introduction

Succinic semialdehyde (SSA) is a critical intermediate in the metabolic pathway known as the GABA shunt, which serves as a bypass of two steps in the tricarboxylic acid (TCA) cycle. The synthesis of SSA from glutamate is a two-step enzymatic process central to the regulation of both glutamate and GABA levels in the brain. Understanding and manipulating this pathway is crucial for the development of therapeutics targeting a range of neurological disorders.

The conversion of glutamate to SSA is catalyzed by two key enzymes:

-

Glutamate Decarboxylase (GAD) : This enzyme catalyzes the irreversible α-decarboxylation of L-glutamate to produce GABA. In mammals, GAD exists in two main isoforms, GAD65 and GAD67, which differ in their cellular localization, regulation, and kinetic properties.

-

GABA Transaminase (GABA-T) : This enzyme catalyzes the reversible transamination of GABA with α-ketoglutarate to yield SSA and glutamate.

This guide provides the technical details necessary for researchers to reproduce and study this important biochemical conversion in a laboratory setting.

Biochemical Pathway

The synthesis of succinic semialdehyde from glutamate is a core component of the GABA shunt. This pathway is intrinsically linked to the TCA cycle, providing a mechanism for the brain to synthesize and conserve the supply of GABA.

The overall reaction sequence is as follows:

-

Glutamate → GABA + CO₂ (catalyzed by Glutamate Decarboxylase)

-

GABA + α-Ketoglutarate ⇌ Succinic Semialdehyde + Glutamate (catalyzed by GABA Transaminase)

Pathway Diagram

Caption: The GABA Shunt Pathway.

Quantitative Data

The efficiency of SSA synthesis is dependent on the kinetic properties and optimal reaction conditions of GAD and GABA-T. The following tables summarize key quantitative data for these enzymes from various sources.

Table 1: Kinetic Parameters of Glutamate Decarboxylase (GAD) Isoforms

| Enzyme Isoform | Source Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference(s) |

| GAD65 | Human (recombinant) | Glutamate | ~0.3 | Not Reported | Not Reported | |

| GAD67 | Human (recombinant) | Glutamate | ~0.1 | Not Reported | Not Reported | |

| GAD | Aspergillus oryzae (recombinant) | Glutamate | 1.8 | 12.9 (µmol/L/min) | 0.43 | |

| GAD | Lactobacillus paracasei | Glutamate | 5.0 | 7.5 | Not Reported | |

| GAD | Photobacterium damselae subsp. piscicida | L-glutamate | 1.76 | 119 (µM/min) | Not Reported |

Table 2: Optimal Reaction Conditions for Glutamate Decarboxylase (GAD)

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Lactobacillus paracasei | 5.0 | 50 | |

| Aspergillus oryzae | 5.5 | 60 | |

| Lactobacillus plantarum | 4.2 | 32 | |

| Saccharomyces cerevisiae (recombinant in E. coli) | 4.2 | 37 | |

| Lactobacillus hilgardii | 4.6 | Not specified | |

| Pediococcus pentosaceus | 7.0 | 45 |

Table 3: Kinetic Parameters of GABA Transaminase (GABA-T)

| Enzyme Source | Substrate | Km (mM) | Reference(s) |

| Mouse Cerebral Cortex Neurons | α-Ketoglutarate | Not specified | |

| Mouse Cerebral Cortex Astrocytes | α-Ketoglutarate | Lower than neuronal | |

| Mouse Cerebral Cortex Neurons | GABA | Not specified | |

| Mouse Cerebral Cortex Astrocytes | GABA | Lower than neuronal |

Table 4: Optimal Reaction Conditions for GABA Transaminase (GABA-T)

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Human (recombinant) | 8.6 | 25 | |

| Psychrobacter cryohalolentis | 10.0 | 0-10 (stable) |

Experimental Protocols

This section provides detailed methodologies for the in-vitro synthesis of succinic semialdehyde from glutamate, including the production of the required enzymes and the final quantification of the product.

Expression and Purification of Recombinant Enzymes

4.1.1. Recombinant Glutamate Decarboxylase (GAD)

A common method for producing recombinant GAD involves expression in E. coli.

-

Expression Vector: Clone the human GAD67 or GAD65 cDNA into a suitable expression vector, such as pGEX or pET, containing an affinity tag (e.g., GST or 6xHis) for purification.

-

Host Strain: Transform the expression vector into a suitable E. coli strain, such as BL21(DE3).

-

Culture and Induction: Grow the transformed E. coli in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

-

Purification: Clarify the lysate by centrifugation. Purify the recombinant GAD from the supernatant using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins). Elute the protein according to the resin manufacturer's protocol.

-

Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

4.1.2. Recombinant GABA Transaminase (GABA-T)

A protocol for expressing and purifying human GABA-T has been established.

-

Expression Vector: Clone the human ABAT (encoding GABA-T) cDNA with a C-terminal 6xHis tag into a mammalian expression vector.

-

Host Cells: Use a human cell line, such as Expi293F™, for transient transfection to ensure proper folding and post-translational modifications.

-

Transfection and Culture: Transfect the Expi293F™ cells with the expression vector using a suitable transfection reagent. Culture the cells in an appropriate expression medium.

-

Cell Lysis: Harvest the cells and resuspend in a lysis buffer (e.g., 50 mM potassium pyrophosphate pH 8.6 with protease inhibitors). Lyse the cells by sonication.

-

Purification: Purify the 6xHis-tagged human GABA-T from the cell lysate using Ni-NTA chromatography followed by size-exclusion chromatography to obtain the dimeric form.

-

Storage: Store the purified enzyme in a suitable buffer at -80°C.

In-vitro Synthesis of Succinic Semialdehyde

This protocol describes the two-step enzymatic conversion of glutamate to SSA.

-

Step 1: GABA Synthesis from Glutamate

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM Pyridine-HCl buffer (pH 5.0)

-

50 mM L-Glutamate

-

10 µM Pyridoxal 5'-phosphate (PLP)

-

Purified recombinant GAD (concentration to be optimized, e.g., 1-5 µg)

-

-

Incubation: Incubate the reaction mixture at 37-50°C for 1-2 hours. The reaction progress can be monitored by measuring CO₂ evolution or by quantifying GABA formation.

-

Termination: Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an acid (e.g., perchloric acid).

-

-

Step 2: Succinic Semialdehyde Synthesis from GABA

-

Reaction Mixture: To the reaction mixture from Step 1 (after termination and neutralization if necessary), add the following components:

-

Tris-HCl buffer to adjust the pH to 8.0-8.6

-

20 mM α-Ketoglutaric acid

-

Purified recombinant GABA-T (concentration to be optimized, e.g., 1-5 µg)

-

-

Incubation: Incubate the reaction mixture at 25-37°C for 1-2 hours.

-

Termination: Terminate the reaction by adding perchloric acid followed by neutralization with K₂CO₃.

-

Quantification of Succinic Semialdehyde

Accurate quantification of the synthesized SSA is crucial. LC-MS/MS is a highly sensitive and specific method.

-

Sample Preparation:

-

Centrifuge the terminated reaction mixture to remove precipitated proteins.

-

Derivatize the supernatant containing SSA with 2,4-dinitrophenylhydrazine (DNPH) to form a stable derivative for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 analytical column with isocratic elution.

-

Mass Spectrometry: Operate the tandem mass spectrometer in negative multiple-reaction monitoring (MRM) mode.

-

Quantification: Use a stable-isotope labeled SSA (e.g., [¹³C₄]SSA) as an internal standard for accurate quantification. Create a calibration curve using known concentrations of SSA-DNPH derivative.

-

An alternative method for quantification is High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Sample Preparation: Similar to LC-MS/MS, protein precipitation is required. Derivatization may be necessary depending on the detection method.

-

HPLC Analysis:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: An acidic mobile phase (e.g., 5 mM H₃PO₄, pH 2.1) is often used for the separation of organic acids.

-

Detection: UV detection at 210 nm.

-

Quantification: Use an external standard calibration curve with a certified reference material of succinic acid (as SSA is unstable and will be oxidized to succinic acid in many sample preparation conditions).

-

Visualizations

Experimental Workflow Diagram

chemical structure and properties of 4-oxobutanoate

An In-depth Technical Guide to 4-Oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 4-oxobutanoate, also known as succinic semialdehyde. It is intended to be a valuable resource for professionals in research and drug development.

Chemical Structure and Identification

4-Oxobutanoate is the conjugate base of 4-oxobutanoic acid and is the major species at a physiological pH of 7.3.[1] It plays a role as a human and Saccharomyces cerevisiae metabolite.[1] It is classified as a 4-oxo monocarboxylic acid anion and an aldehydic acid anion.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-oxobutanoate[1] |

| Synonyms | Succinic semialdehyde, succ-S-ald, beta-Formylpropionic acid[1][2] |

| Molecular Formula | C₄H₅O₃⁻[1] |

| SMILES | C(CC(=O)[O-])C=O[1] |

| InChI | InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7)/p-1[1] |

| InChIKey | UIUJIQZEACWQSV-UHFFFAOYSA-M[1] |

| PubChem CID | 9543238[1] |

| ChEBI ID | CHEBI:57706[1] |

Physicochemical Properties

The physicochemical properties of 4-oxobutanoate are crucial for understanding its behavior in biological systems and for the design of experiments and potential drug candidates.

Table 2: Physicochemical Data of the Conjugate Acid (4-Oxobutanoic Acid)

| Property | Value |

| Molecular Weight | 102.09 g/mol [2] |

| CAS Number | 692-29-5[2] |

| Appearance | White powder |

| Melting Point | 129 °C (for a related compound, 4-(4-Methylphenyl)-4-oxobutanoic acid)[3] |

| Solubility | Soluble in water[4] |

Note: Some data, like the melting point, is for structurally similar compounds and should be used as an estimate.

Biological Role and Metabolic Pathways

4-Oxobutanoate is a key intermediate in the metabolism of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[5][6][7] This metabolic pathway is known as the GABA shunt, which is a closed-loop process that serves to both produce and conserve the supply of GABA.[5][7] The GABA shunt bypasses two steps of the tricarboxylic acid (TCA) cycle.[8]

The key enzymatic steps in the GABA shunt are:

-

GABA Transaminase (GABA-T): Converts GABA to succinic semialdehyde (4-oxobutanoate).[9]

-

Succinic Semialdehyde Dehydrogenase (SSADH): Oxidizes succinic semialdehyde to succinate, which then re-enters the TCA cycle.[10]

Disturbances in GABA homeostasis are implicated in a range of neurological disorders, including epilepsy, depression, Parkinson's disease, and Alzheimer's disease.[6]

Signaling Pathway Diagram

Caption: The GABA Shunt Metabolic Pathway.

Clinical Significance: Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD)

A deficiency in the SSADH enzyme leads to a rare autosomal recessive disorder known as Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD).[9][11][12] This deficiency results in the accumulation of 4-oxobutanoate, which is then reduced to gamma-hydroxybutyric acid (GHB).[11] The accumulation of GABA and GHB in the brain is believed to cause the neurological symptoms associated with the disorder.[11][13]

Clinical manifestations of SSADHD are heterogeneous and can include:

-

Developmental delay, particularly in speech[13]

-

Intellectual disability[11]

-

Ataxia (difficulty coordinating movements)[11]

-

Behavioral problems[11]

Experimental Protocols

Synthesis of 4-Oxobutanoate Derivatives

A common method for synthesizing derivatives of 4-oxobutanoic acid is through a Friedel-Crafts acylation reaction.[3][14][15]

Example Protocol: Synthesis of 4-(4-Iodophenyl)-4-oxobutanoic Acid [15]

This protocol is based on established Friedel-Crafts acylation procedures.

Materials and Reagents:

-

Iodobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a dry round-bottom flask, suspend anhydrous aluminum chloride in anhydrous DCM under an inert atmosphere. Cool the mixture in an ice bath.

-

Addition of Reactants: Slowly add a solution of iodobenzene and succinic anhydride in anhydrous DCM to the cooled suspension.

-

Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography.

-

Workup: Carefully quench the reaction by pouring it over a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Workflow Diagram for Synthesis

Caption: Workflow for the Synthesis of a 4-Oxobutanoate Derivative.

Applications in Drug Development

The unique structure of 4-oxobutanoate and its derivatives makes them interesting starting points for the synthesis of novel compounds with potential therapeutic applications. For instance, they have been used in the synthesis of tyrosinase inhibitors and as intermediates in the preparation of piperidine alkaloids.[16][17] The study of SSADH deficiency also provides a valuable model for understanding GABA metabolism and developing targeted therapies for related neurological disorders.

References

- 1. 4-Oxobutanoate | C4H5O3- | CID 9543238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Oxobutanoic acid | C4H6O3 | CID 1112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. GABA shunt | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | Closing the Loop on the GABA Shunt in Plants: Are GABA metabolism and signaling entwined? [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Succinate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 12. Succinic Semialdehyde Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Succinic semialdehyde dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate derivatives of carvacrol and thymol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methyl 4-oxobutanoate | 13865-19-5 [chemicalbook.com]

The Enzymatic Conversion of Gamma-Aminobutyric Acid (GABA) to Succinic Semialdehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of γ-aminobutyric acid (GABA) to succinic semialdehyde, a critical step in the metabolic pathway known as the GABA shunt. This pathway is the primary route for the degradation of the main inhibitory neurotransmitter, GABA, in the central nervous system. The guide details the core enzyme, GABA transaminase (GABA-T), its mechanism of action, and kinetic properties. Furthermore, it delves into the subsequent enzymatic step involving succinic semialdehyde dehydrogenase (SSADH). Detailed experimental protocols for enzyme activity assays and protein purification are provided, alongside a compilation of kinetic and inhibitory data. This document aims to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development, particularly those targeting the GABAergic system for therapeutic intervention in neurological disorders such as epilepsy.[1][2]

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] The metabolic pathway responsible for the synthesis, degradation, and conservation of GABA is known as the GABA shunt.[3] This pathway is a closed-loop process that interfaces with the Krebs cycle.[3] The catabolic arm of the GABA shunt begins with the conversion of GABA to succinic semialdehyde, a reaction catalyzed by the enzyme GABA transaminase (GABA-T), also known as 4-aminobutyrate transaminase.[4][5] This initial step is of significant interest to researchers and drug developers as its modulation can directly impact GABA levels in the brain.[1]

GABA-T is a pyridoxal phosphate (PLP)-dependent enzyme that facilitates the transfer of an amino group from GABA to α-ketoglutarate, yielding succinic semialdehyde and glutamate.[4][5] Succinic semialdehyde is then rapidly oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH), which subsequently enters the Krebs cycle.[6] The critical role of GABA-T in regulating GABA concentrations makes it a prime target for the development of therapeutic agents for conditions associated with GABAergic dysfunction, such as epilepsy.[1][2] Inhibitors of GABA-T, like vigabatrin, have been successfully used in clinical practice to increase brain GABA levels and control seizures.[1]

This guide provides an in-depth examination of the enzymatic conversion of GABA to succinic semialdehyde, focusing on the biochemical and methodological aspects relevant to scientific research and drug development.

The GABA Shunt Pathway

The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) or Krebs cycle: the conversion of α-ketoglutarate to succinyl-CoA and succinyl-CoA to succinate.[7] The shunt consists of three key enzymes:

-

Glutamate Decarboxylase (GAD): Synthesizes GABA from glutamate.[3]

-

GABA Transaminase (GABA-T): Converts GABA to succinic semialdehyde.[3]

-

Succinic Semialdehyde Dehydrogenase (SSADH): Oxidizes succinic semialdehyde to succinate.[3]

The overall pathway allows for the synthesis and degradation of GABA while also contributing to cellular metabolism by feeding succinate into the TCA cycle.[3]

GABA Transaminase (GABA-T)

Mechanism of Action

GABA-T (EC 2.6.1.19) is a homodimeric enzyme that, like other aminotransferases, utilizes pyridoxal phosphate (PLP), the active form of vitamin B6, as a cofactor.[5][8][9] The catalytic cycle of GABA-T follows a Bi Bi Ping-Pong reaction mechanism and can be divided into two half-reactions.[10]

-

First Half-Reaction: The amino group of the first substrate, GABA, is transferred to the PLP cofactor, forming pyridoxamine phosphate (PMP) and releasing the first product, succinic semialdehyde.

-

Second Half-Reaction: The amino group from PMP is then transferred to the second substrate, α-ketoglutarate, to form the second product, L-glutamate, regenerating the PLP cofactor for the next catalytic cycle.

Kinetic Parameters

The kinetic parameters of GABA-T have been determined for the enzyme from various species. These values can vary depending on the source of the enzyme and the experimental conditions.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Pseudomonas fluorescens | GABA | 0.79 ± 0.11 | 0.91 ± 0.03 | [11] |

| Pseudomonas fluorescens | α-Ketoglutarate | 0.47 ± 0.10 | - | [11] |

| Mouse Neurons | GABA | - | - | [12] |

| Mouse Neurons | α-Ketoglutarate | - | - | [12] |

| Mouse Astrocytes | GABA | - | - | [12] |

| Mouse Astrocytes | α-Ketoglutarate | - | - | [12] |

Note: Some studies did not report Vmax values.

Succinic Semialdehyde Dehydrogenase (SSADH)

Function

Succinic semialdehyde dehydrogenase (SSADH; EC 1.2.1.24) is the subsequent enzyme in the GABA shunt, responsible for the irreversible oxidation of succinic semialdehyde to succinate, using NAD+ as a cofactor.[13] This reaction is crucial for detoxifying succinic semialdehyde, which can be neurotoxic at elevated levels. The succinate produced then enters the TCA cycle, linking GABA metabolism directly to cellular energy production.[13]

Kinetic Parameters

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| Human Brain | Succinic Semialdehyde | 1 | - | [14] |

| Human Brain | NAD+ | 40 | 68 | [14] |

| Rat Brain | Succinic Semialdehyde | 2-5 | 27-29 | [14] |

| Rat Brain | NAD+ | 20-99 | - | [14] |

| Streptococcus pyogenes | Succinic Semialdehyde | 0.041 ± 0.003 | 11.0 ± 0.2 | [15] |

| Streptococcus pyogenes | NAD+ | 0.13 ± 0.01 | 10.2 ± 0.2 | [15] |

| Germinated Tartary Buckwheat | Succinic Semialdehyde | 0.24 | 583.24 nmol/min | [16] |

| Germinated Tartary Buckwheat | NAD+ | 0.64 | 454.55 nmol/min | [16] |

Drug Development Targeting GABA-T

Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, which can be therapeutically beneficial in neurological disorders characterized by excessive neuronal excitation, such as epilepsy.

| Inhibitor | Target | IC50 | Reference |

| NNC-711 | human GAT-1 | 0.04 µM | [17] |

| Tiagabine | human GAT-1 | 0.07 µM | [17] |

| Gabaculine | GABA-T | - | [7] |

| Vigabatrin | GABA-T | - | [7] |

Note: IC50 values for Gabaculine and Vigabatrin are not explicitly stated in the provided search results as they are irreversible inhibitors.

Experimental Protocols

Purification of Recombinant Human GABA-T

This protocol is adapted from Park et al. (2021).[18]

-

Cell Culture and Transfection:

-

Culture Expi293F™ cells in Expi293™ Expression Medium.

-

Transfect cells with a plasmid encoding 6xHis-tagged human GABA-T using Expifectamine™ 293 Transfection Kit.

-

Harvest cells by centrifugation 48-72 hours post-transfection.

-

-

Cell Lysis:

-

Resuspend the cell pellet in 10 volumes of 50 mM potassium pyrophosphate (K4P2O7) buffer (pH 8.6) containing a protease and phosphatase inhibitor cocktail.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 14,000 rpm for 30 minutes at 4°C.

-

-

Ni-NTA Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.

-

Wash the column with lysis buffer containing 20 mM imidazole.

-

Elute the 6xHis-tagged GABA-T with lysis buffer containing 125 mM and 250 mM imidazole.

-

Analyze fractions by SDS-PAGE and Western blot.

-

-

Size-Exclusion Chromatography:

-

Pool the eluted fractions containing GABA-T.

-

Concentrate the pooled fractions and load onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with 50 mM K4P2O7 buffer (pH 8.6).

-

Collect fractions and analyze by SDS-PAGE to confirm purity.

-

Pool pure fractions, determine protein concentration, and store at -80°C.

-

Spectrophotometric Assay for GABA-T Activity

This protocol is based on the GABase system, which couples the GABA-T reaction with the SSADH reaction to produce a measurable change in absorbance.[19]

-

Reagent Preparation:

-

Assay Buffer: 100 mM BTP (pH 8.6).

-

GABase Reaction Mix: Prepare a solution in assay buffer containing 10 mM α-ketoglutarate, 2 mM NADP+, and 1 U/mL of purified SSADH.

-

Substrate: Prepare a stock solution of GABA in water.

-

-

Assay Procedure:

-

Set up a 96-well microplate.

-

To each well, add a sample containing GABA-T (e.g., purified enzyme or tissue homogenate).

-

Initiate the reaction by adding the GABase reaction mix.

-

The final reaction volume is typically 200 µL.

-

Monitor the increase in absorbance at 340 nm at 25°C or 37°C using a microplate reader. The increase in absorbance is due to the reduction of NADP+ to NADPH by SSADH.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time curve.

-

-

Data Analysis:

-

One unit of GABA-T activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of succinic semialdehyde (and subsequently 1 µmol of NADPH) per minute under the specified conditions.

-

The molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1.

-

HPLC-Based Assay for GABA-T Activity

This method measures the production of glutamate from the GABA-T reaction.

-

Reaction:

-

Incubate the GABA-T enzyme source with GABA and α-ketoglutarate in an appropriate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) at 37°C.

-

Terminate the reaction at various time points by adding a solution to stop the enzyme, such as perchloric acid.

-

-

Sample Preparation:

-

HPLC Analysis:

-

Separate the derivatized amino acids using a C18 reversed-phase column.[20]

-

Use an isocratic or gradient elution with a mobile phase appropriate for the separation of OPA-derivatized amino acids.[20]

-

Detect the fluorescent glutamate derivative using a fluorescence detector.[21]

-

Quantify the amount of glutamate produced by comparing the peak area to a standard curve of known glutamate concentrations.[21]

-

Conclusion

The enzymatic conversion of GABA to succinic semialdehyde by GABA transaminase is a cornerstone of GABAergic neurotransmission and a pivotal target for therapeutic intervention in neurological disorders. A thorough understanding of the biochemical properties of GABA-T and its downstream partner, SSADH, is essential for the rational design of novel modulators of this pathway. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating further exploration and innovation in this critical area of neuroscience. The provided protocols for enzyme purification and activity assays serve as a practical foundation for in-vitro characterization of these enzymes and the screening of potential inhibitors. Continued research into the kinetics and regulation of the GABA shunt will undoubtedly unveil new opportunities for the treatment of a range of central nervous system disorders.

References

- 1. Moderate pyridoxal phosphate deficiency enhances neuronal excitability and promotes calcium dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schematic presentation of the GABA shunt metabolic pathway [pfocr.wikipathways.org]

- 3. GABA shunt metabolic pathway [pfocr.wikipathways.org]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic and structural insights into enzymatic mechanism of succinic semialdehyde dehydrogenase from Cyanothece sp. ATCC51142 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of pyridoxine in GABA synthesis and degradation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Kinetic characterization of GABA-transaminase from cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Succinate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

4-Oxobutanoate as a Biomarker for Succinic Semialdehyde Dehydrogenase (SSADH) Deficiency: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic semialdehyde dehydrogenase (SSADH) deficiency, also known as 4-hydroxybutyric aciduria, is a rare autosomal recessive inborn error of metabolism affecting the degradation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] The enzymatic defect in SSADH leads to the accumulation of succinic semialdehyde, which is subsequently reduced to 4-hydroxybutyric acid (GHB), a compound that is structurally analogous to the user-specified "4-oxobutanoate".[1][2] This accumulation of GHB in physiological fluids serves as the primary and most reliable biomarker for the diagnosis of SSADH deficiency.[3][4] This technical guide provides a comprehensive overview of 4-hydroxybutyric acid as a biomarker for SSADH deficiency, with a focus on quantitative data, experimental protocols for its measurement, and its role in the pathophysiology of the disorder.

Pathophysiology of SSADH Deficiency and the Role of 4-Hydroxybutyric Acid

Under normal physiological conditions, GABA is catabolized to succinic semialdehyde by the enzyme GABA transaminase. Subsequently, SSADH oxidizes succinic semialdehyde to succinic acid, which then enters the Krebs cycle.[2] In SSADH deficiency, the impairment of the SSADH enzyme leads to a buildup of succinic semialdehyde. This excess succinic semialdehyde is alternatively reduced by succinic semialdehyde reductase to 4-hydroxybutyric acid (GHB).[2]

The accumulation of GHB is the biochemical hallmark of SSADH deficiency and is believed to be a major contributor to the neurological manifestations of the disorder, which include developmental delay, hypotonia, seizures, and ataxia.[5][6] The pathophysiology of GHB is complex, as it acts on multiple targets within the central nervous system. It is a weak agonist at the GABA-B receptor and also binds to its own specific high-affinity GHB receptor.[[“]][[“]] Activation of these receptors can modulate the release of several neurotransmitters, including an initial inhibition of dopamine release followed by a period of dopaminergic hyperactivity.[[“]][[“]] This dual action on different receptor systems contributes to the complex and often unpredictable clinical phenotype observed in patients with SSADH deficiency.[5]

Quantitative Data of 4-Hydroxybutyric Acid in SSADH Deficiency

The concentration of 4-hydroxybutyric acid is significantly elevated in the urine, plasma, and cerebrospinal fluid (CSF) of individuals with SSADH deficiency compared to healthy controls. These levels are a cornerstone for the diagnosis of the disorder.

| Biological Matrix | Patient Population | Concentration Range | Reference |

| Urine | SSADH Deficiency | 880 - 3628 mmol/mol creatinine | [9] |

| 1258 mmol/mol creatinine (single patient) | |||

| 175 - 245 mmol/mol creatinine (catheter-related false positive) | [10] | ||

| Control | 0.28 - 2.81 mmol/mol creatinine | ||

| 3.3 +/- 3.3 mmol/mol creatinine | [9] | ||

| < 5 mmol/mol creatinine | [10] | ||

| Plasma/Serum | SSADH Deficiency | - | |

| Control | 0.24 - 1.98 µmol/L | [10] | |

| Dried Blood Spots | SSADH Deficiency | 124 - 4851 nM (mean: 1182 nM, median: 699 nM) | [11] |

| Control | 8 ± 5 nM (mean ± SD) | [11] |

Experimental Protocols for the Quantification of 4-Hydroxybutyric Acid

The accurate quantification of 4-hydroxybutyric acid in biological samples is crucial for the diagnosis and monitoring of SSADH deficiency. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Urine

GC-MS analysis of 4-hydroxybutyric acid typically requires a derivatization step to increase its volatility.

1. Sample Preparation and Derivatization:

-

To a urine sample (e.g., containing 0.01 mg of creatinine), add an internal standard such as 2,2-dimethylsuccinic acid or deuterated GHB.[9][12]

-

Alkalinize the sample with a methanolic NaOH solution to prevent the lactonization of 4-hydroxybutyric acid.[12]

-

Evaporate the sample to dryness.

-

Perform trimethylsilyl (TMS) derivatization by adding a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate.[13]

2. GC-MS Analysis:

-

Gas Chromatograph: Utilize a capillary column suitable for separating organic acids.

-

Injection: Inject the derivatized sample in splitless mode.

-

Oven Program: A temperature gradient is employed to ensure the separation of the analyte from other components in the matrix.

-

Mass Spectrometer: Operate in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for enhanced sensitivity and specificity, monitoring for characteristic ions of the derivatized 4-hydroxybutyric acid and the internal standard.[12][13]

3. Quantification:

-

A calibration curve is generated using standards of known 4-hydroxybutyric acid concentrations that have undergone the same sample preparation and derivatization process.

-

The concentration of 4-hydroxybutyric acid in the patient sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Blood/Plasma

LC-MS/MS offers high sensitivity and specificity and often requires simpler sample preparation compared to GC-MS, as derivatization is not always necessary.

1. Sample Preparation:

-

For whole blood or plasma, a protein precipitation step is typically performed. Add a cold organic solvent like methanol or acetonitrile to the sample.[14][15]

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or may undergo a solid-phase extraction (SPE) cleanup for a cleaner sample matrix.[16][17]

-

An internal standard (e.g., deuterated GHB) is added at the beginning of the sample preparation process.[15]

2. LC-MS/MS Analysis:

-

Liquid Chromatograph: Employ a reversed-phase or HILIC column for chromatographic separation.[15][16]

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile) is typically used.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 4-hydroxybutyric acid and the internal standard are monitored.

3. Quantification:

-

Similar to the GC-MS method, a calibration curve is constructed using standards of known concentrations prepared in a similar biological matrix.

-

The concentration in the unknown sample is calculated based on the peak area ratio to the internal standard.

Conclusion

4-Hydroxybutyric acid, referred to as 4-oxobutanoate in the context of this guide, is an indispensable biomarker for the diagnosis and potential therapeutic monitoring of SSADH deficiency. Its markedly elevated levels in various biological fluids provide a clear and reliable indication of the underlying metabolic defect. The analytical methods of GC-MS and LC-MS/MS offer robust and sensitive platforms for its quantification, enabling accurate diagnosis. A thorough understanding of the pathophysiological role of 4-hydroxybutyric acid, including its interactions with GABA-B and specific GHB receptors, is crucial for the development of targeted therapeutic strategies for this rare and debilitating disorder. This guide provides a foundational resource for researchers and clinicians working to advance the understanding and treatment of SSADH deficiency.

References

- 1. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 3. About the Disorder | SSADH Association [ssadh.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Hydroxybutyric acid and the clinical phenotype of succinic semialdehyde dehydrogenase deficiency, an inborn error of GABA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Succinic Semialdehyde Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. consensus.app [consensus.app]

- 9. Rapid and sensitive detection of urinary 4-hydroxybutyric acid and its related compounds by gas chromatography-mass spectrometry in a patient with succinic semialdehyde dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Hydroxybutyric aciduria associated with catheter usage: A diagnostic pitfall in the identification of SSADH deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitation of Gamma-Hydroxybutyric Acid in Dried Blood Spots: Feasibility Assessment for Newborn Screening of Succinic Semialdehyde Dehydrogenase (SSADH) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A sensitive method for 4-hydroxybutyric acid in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing [restek.com]

- 15. Simultaneous determination of γ-Hydroxybutyrate (GHB) and its analogues (GBL, 1.4-BD, GVL) in whole blood and urine by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative Analysis of GHB Using SPE & LC-MS/MS | Phenomenex [phenomenex.com]

- 17. phenomenex.com [phenomenex.com]

endogenous levels of 4-oxobutanoate in mammalian brain

An In-Depth Technical Guide to Endogenous 4-Oxobutanoate in the Mammalian Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanoate, more commonly known as succinic semialdehyde (SSA), is a critical intermediate metabolite in the degradation of the primary inhibitory neurotransmitter in the mammalian brain, γ-aminobutyric acid (GABA). The metabolic pathway responsible for the synthesis and degradation of GABA is a closed-loop process termed the GABA shunt, which bypasses two steps of the tricarboxylic acid (TCA) cycle.[1][2] The accurate quantification of endogenous 4-oxobutanoate is essential for understanding GABAergic neurotransmission, mitochondrial function, and the pathophysiology of certain neurometabolic disorders.

This guide provides a comprehensive overview of the endogenous levels of 4-oxobutanoate in the mammalian brain, detailed methodologies for its quantification, and the metabolic context in which it functions.

Metabolic Pathway: The GABA Shunt

The GABA shunt is a key pathway coupling neurotransmitter metabolism with cellular energy production. It involves three core enzymatic steps:

-

GABA Synthesis: Glutamate is decarboxylated by glutamate decarboxylase (GAD) to form GABA.

-

GABA Transamination: GABA is converted by GABA transaminase (GABA-T) into 4-oxobutanoate (succinic semialdehyde). This reaction requires α-ketoglutarate as an amino group acceptor, regenerating glutamate.[1]

-

SSA Oxidation: 4-Oxobutanoate is oxidized by succinic semialdehyde dehydrogenase (SSADH) to form succinate, which then re-enters the TCA cycle.[1][3]

A deficiency in the SSADH enzyme leads to the rare autosomal recessive disorder, SSADH deficiency. This results in the accumulation of 4-oxobutanoate, which is subsequently reduced to the neurotoxic compound γ-hydroxybutyrate (GHB).[4]

References

- 1. Quantification of the GABA shunt and the importance of the GABA shunt versus the 2-oxoglutarate dehydrogenase pathway in GABAergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Succinic semialdehyde dehydrogenase deficiency: lessons from mice and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Succinic Semialdehyde Dehydrogenase Deficiency: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Post-mortem tissue analyses in a patient with succinic semialdehyde dehydrogenase deficiency (SSADHD). I. Metabolomic outcomes - PMC [pmc.ncbi.nlm.nih.gov]

Succinic Semialdehyde Accumulation in Metabolic Disorders: A Technical Guide for Researchers and Drug Development Professionals

December 14, 2025

Abstract

Succinic semialdehyde (SSA) accumulation is the hallmark of succinic semialdehyde dehydrogenase (SSADH) deficiency, a rare and debilitating autosomal recessive neurometabolic disorder.[1][2] This in-depth technical guide provides a comprehensive overview of the core aspects of SSA accumulation, focusing on the pathophysiology, clinical manifestations, diagnostic methodologies, and therapeutic strategies relevant to researchers, scientists, and drug development professionals. The guide presents quantitative data in structured tables for comparative analysis, details key experimental protocols, and utilizes Graphviz diagrams to illustrate critical pathways and workflows.

Introduction: The Biochemical Basis of SSADH Deficiency

Succinic semialdehyde dehydrogenase (SSADH) deficiency, also known as 4-hydroxybutyric aciduria, is an inborn error of metabolism affecting the degradation of the primary inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA).[2][3] The disorder results from mutations in the ALDH5A1 gene, located on chromosome 6p22, which encodes the mitochondrial enzyme SSADH.[2][3] SSADH is responsible for the final step in GABA catabolism, converting succinic semialdehyde (SSA) to succinic acid, which then enters the Krebs cycle.[1][4]

A deficiency in SSADH activity leads to the accumulation of SSA.[5] The excess SSA is subsequently reduced to gamma-hydroxybutyric acid (GHB) by succinic semialdehyde reductase.[1] This results in the characteristic biochemical signature of the disease: elevated levels of GABA and GHB in the cerebrospinal fluid (CSF), plasma, and urine.[2][6]

Pathophysiology: The Consequences of SSA and GHB Accumulation

The precise mechanisms by which the accumulation of SSA and GHB leads to the clinical phenotype of SSADH deficiency are not fully elucidated, but several hypotheses are under investigation. The pathophysiology is thought to be multifactorial, involving:

-

Altered Neurotransmission: The accumulation of GABA, the brain's main inhibitory neurotransmitter, and GHB, a neuroactive compound, disrupts the delicate balance of neuronal signaling.[6] This can paradoxically lead to a hyper-GABAergic state that results in a compensatory downregulation of GABAA and GABAB receptors, potentially contributing to the seizures seen in over half of patients.[6][7][8]

-

Oxidative Stress: Succinic semialdehyde is a reactive aldehyde that can contribute to oxidative stress, leading to cellular damage.[1] Studies in animal models have shown evidence of increased oxidative stress in the brain tissue of SSADH deficient mice.[9]

-

Mitochondrial Dysfunction: As the final step of GABA degradation is coupled to the Krebs cycle within the mitochondria, a deficiency in SSADH can impair mitochondrial function.[3] Research in Aldh5a1-/- mice has indicated decreased activities of respiratory chain complexes.[3]

-

Disruption of the Glutamine-Glutamate Cycle: The altered GABA metabolism may disrupt the glutamine-glutamate shuttle, which is crucial for maintaining the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.[1][10]

Clinical Manifestations

SSADH deficiency presents with a wide spectrum of clinical severity, ranging from mild to severe.[2] The onset of symptoms typically occurs in infancy or early childhood.[11][12] The most common clinical features include:

-

Neurological:

-

Psychiatric and Behavioral:

-

Ocular:

-

Strabismus, nystagmus, and oculomotor apraxia have been reported.[1]

-

Diagnosis

A diagnosis of SSADH deficiency should be suspected in individuals presenting with unexplained developmental delay, hypotonia, and seizures.[12][14] The diagnostic workup involves a combination of biochemical and genetic testing.

Biochemical Analysis

The key diagnostic marker is the detection of elevated levels of 4-hydroxybutyric acid (GHB) in urine, plasma, and cerebrospinal fluid.[2][14]

Table 1: Quantitative Metabolite Data in SSADH Deficiency

| Analyte | Fluid | Normal Range | Pathological Range in SSADH Deficiency |

| 4-hydroxybutyric acid (GHB) | Urine | >0-7 mmol/mol creatinine | 100-1200 mmol/mol creatinine[11] |

| 4-hydroxybutyric acid (GHB) | CSF | <3 µmol/L | Mean 449 µmol/L[15] |

| GABA (Total) | CSF | <12.2 µmol/L | Mean 29.3 µmol/L[15] |

| GABA (Free) | CSF | <0.17 µmol/L | Mean 0.37 µmol/L[15] |

| Glutamine | CSF | 357–750 µmol/L | Mean 337 µmol/L (lowered)[15] |

| Succinic Semialdehyde (SSA) | Urine | < 2 µmol/mmol creatinine | 3-20 µmol/mmol creatinine[16] |

| Succinic Semialdehyde (SSA) | CSF | < 10 nmol/L | 1280-2570 nmol/L[16] |

Enzyme Activity Assay

Measurement of SSADH enzyme activity in cultured lymphocytes or other patient cells can confirm the diagnosis.[1][12]

Molecular Genetic Testing

Sequencing of the ALDH5A1 gene to identify biallelic pathogenic variants is the definitive method for confirming the diagnosis.[14][17]

Neuroimaging

Brain MRI findings are often suggestive of SSADH deficiency and typically show bilateral, symmetrical T2-weighted hyperintensities in the globus pallidus, cerebellar dentate nucleus, and subthalamic nucleus.[10][11]

Experimental Protocols

Quantification of Succinic Semialdehyde in Biological Fluids

Method: Stable-isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Protocol Outline:

-

Internal Standard Preparation: Synthesize stable-isotope-labeled [13C4]SSA.[5]

-

Sample Preparation:

-

To a known volume of urine or CSF, add the internal standard.

-

No prior sample purification is required.[5]

-

-

Derivatization: Convert SSA to its dinitrophenylhydrazine (DNPH) derivative.[5]

-

LC-MS/MS Analysis:

-

Inject the derivatized sample onto a C18 analytical column.

-

Perform isocratic elution.

-

Detect the DNPH derivative of SSA using tandem mass spectrometry in the negative multiple-reaction monitoring mode.[5]

-

-

Quantification: Create a calibration curve using known concentrations of SSA to quantify the amount in the sample.[5]

SSADH Enzyme Activity Assay in Lymphocytes

Principle: The assay measures the rate of NAD+ reduction to NADH, which is coupled to the oxidation of succinic semialdehyde to succinate by SSADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

Protocol Outline:

-

Lymphocyte Isolation: Isolate lymphocytes from a patient's whole blood sample using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Cell Lysis: Lyse the isolated lymphocytes to release the mitochondrial enzymes, including SSADH. This can be achieved by sonication or freeze-thaw cycles in a suitable buffer.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing:

-

Potassium phosphate buffer (pH 8.0)

-

NAD+

-

Dithiothreitol (DTT)

-

Succinic semialdehyde (substrate)

-

-

Enzyme Reaction:

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the lymphocyte lysate to the reaction mixture.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation of Enzyme Activity: Calculate the rate of NADH production from the change in absorbance over time, using the molar extinction coefficient of NADH. Express the enzyme activity as nmol/min/mg of protein.

-

Protein Quantification: Determine the total protein concentration of the lymphocyte lysate using a standard method (e.g., Bradford or BCA assay) to normalize the enzyme activity.

Therapeutic Strategies

Currently, there is no cure for SSADH deficiency, and treatment is primarily symptomatic and supportive.[3] Therapeutic interventions aim to manage the clinical manifestations, particularly seizures and neurobehavioral issues.

Table 2: Overview of Therapeutic Approaches in SSADH Deficiency

| Therapeutic Strategy | Mechanism of Action | Rationale | Status |

| Symptomatic Management | |||

| Anti-seizure Medications | Various mechanisms to control epileptic activity. | To manage seizures, which affect about half of patients.[1] | Standard of care |

| Neuropsychiatric Medications | Modulation of neurotransmitter systems. | To manage behavioral problems like anxiety, hyperactivity, and OCD.[3] | Standard of care |

| Investigational Therapies | |||

| Vigabatrin | Irreversible inhibitor of GABA transaminase (GABA-T). | To reduce the overall GABA load.[6] | Investigated, but use is cautious due to potential side effects. |

| GABAB Receptor Antagonists (e.g., SGS-742) | Block the action of GABA at GABAB receptors. | To counteract the effects of excessive GABAergic signaling.[6][7] | Preclinical and early clinical investigation. |

| GHB Receptor Antagonists (e.g., NCS-382) | Block the action of GHB at its receptor. | To mitigate the potential neurotoxic effects of GHB.[6][18] | Preclinical investigation. |

| Taurine | Multiple proposed mechanisms, including neuromodulation and antioxidant effects. | To potentially improve neurological outcomes.[6] | Investigated in clinical trials.[19] |

| mTOR Inhibitors (e.g., Rapamycin) | Inhibit the mechanistic target of rapamycin pathway. | To address downstream effects of elevated GABA on autophagy.[18][20] | Preclinical investigation. |

| Ketogenic Diet | Shifts metabolism towards ketone body utilization. | Shown to be effective in the murine model.[7] | Limited clinical data. |

| Enzyme Replacement Therapy (ERT) | Provide a functional SSADH enzyme. | To directly address the underlying enzyme deficiency.[6][20] | Preclinical proof-of-concept.[20] |

| Gene Therapy | Introduce a functional copy of the ALDH5A1 gene. | To provide a long-term correction of the genetic defect.[6] | Preclinical investigation. |

Signaling Pathways and Experimental Workflows

GABA Metabolism and the Impact of SSADH Deficiency

Caption: GABA metabolism pathway and the metabolic block in SSADH deficiency.

Diagnostic Workflow for SSADH Deficiency

Caption: Diagnostic workflow for suspected SSADH deficiency.

Conclusion and Future Directions

SSADH deficiency is a complex neurometabolic disorder with significant unmet medical needs. While our understanding of the pathophysiology has advanced, particularly through the use of animal models, effective treatments that address the underlying cause are still lacking. Future research should focus on:

-

Elucidating the precise roles of SSA and GHB in neurotoxicity.

-

Developing and validating biomarkers to monitor disease progression and therapeutic response.

-

Advancing novel therapeutic strategies, including enzyme replacement and gene therapies, towards clinical trials.

-

Conducting longitudinal natural history studies to better understand the long-term course of the disease.

This technical guide provides a foundation for researchers and drug development professionals to engage with the challenges and opportunities in the field of SSADH deficiency. A concerted effort from the scientific community is crucial to improving the lives of individuals affected by this devastating disorder.

References

- 1. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 2. Orphanet: Succinic semialdehyde dehydrogenase deficiency [orpha.net]

- 3. Succinic Semialdehyde Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Determination of the GABA analogue succinic semialdehyde in urine and cerebrospinal fluid by dinitrophenylhydrazine derivatization and liquid chromatography-tandem mass spectrometry: application to SSADH deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Succinic semialdehyde dehydrogenase deficiency: lessons from mice and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ssadh.net [ssadh.net]

- 9. Murine succinate semialdehyde dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Succinic semialdehyde dehydrogenase deficiency in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Succinic Semialdehyde Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. metabolicsupportuk.org [metabolicsupportuk.org]

- 13. Succinic semialdehyde dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 14. About the Disorder | SSADH Association [ssadh.net]

- 15. Succinic semialdehyde dehydrogenase deficiency: Lessons from mice and men - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD): Pathophysiological Complexity and Multifactorial Trait Associations in a Rare Monogenic Disorder of GABA Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ssadh.net [ssadh.net]

- 18. Succinic semialdehyde dehydrogenase deficiency, a disorder of GABA metabolism: an update on pharmacological and enzyme-replacement therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ssadh.net [ssadh.net]

- 20. tmslab.org [tmslab.org]

An In-depth Technical Guide to 4-Oxobutanoate: Conjugate Acid-Base Forms, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxobutanoate, the conjugate base of 4-oxobutanoic acid (also known as succinic semialdehyde), is a pivotal intermediate in cellular metabolism, most notably within the central nervous system. Its significance is primarily linked to the γ-aminobutyric acid (GABA) shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. This guide provides a comprehensive technical overview of the chemical properties, synthesis, and biological roles of 4-oxobutanoate and its conjugate acid. Detailed experimental protocols for synthesis and analysis are provided, alongside quantitative data and visual diagrams of its primary metabolic pathway to serve as a valuable resource for researchers in neuroscience, metabolic studies, and drug development.

Chemical Properties and Acid-Base Chemistry

4-Oxobutanoic acid is a simple aldehydic carboxylic acid. The presence of both a carboxylic acid and an aldehyde functional group dictates its chemical reactivity. The acidity of the carboxylic group is a key determinant of its physiological form.

Conjugate Acid and Base Forms

The equilibrium between the conjugate acid (4-oxobutanoic acid) and the conjugate base (4-oxobutanoate) is governed by the pKa of the carboxylic acid group.

-

4-Oxobutanoic Acid (Succinic Semialdehyde): The protonated form, prevalent at low pH.

-

4-Oxobutanoate: The deprotonated form, which is the major species at physiological pH (around 7.3-7.4)[1].

Physicochemical Data

A summary of the key physicochemical properties of 4-oxobutanoic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₆O₃ | PubChem CID: 1112 |

| Molecular Weight | 102.09 g/mol | PubChem CID: 1112 |

| Predicted pKa | 4.13 - 4.69 | HMDB, ChemAxon |

| Appearance | Oil | Wikipedia |

| Solubility | Soluble in water, ethanol, benzene, diethyl ether | Wikipedia |

Synthesis of 4-Oxobutanoic Acid

While the direct synthesis of 4-oxobutanoic acid can be challenging due to the reactivity of the aldehyde group, several methods can be employed. A common approach involves the controlled oxidation of a suitable precursor or the reductive opening of an anhydride. Below is a representative protocol adapted from the synthesis of similar oxo-butanoic acid derivatives.

Representative Experimental Protocol: Ozonolysis of Cyclopentene

This method provides a route to succinic semialdehyde through the oxidative cleavage of the double bond in cyclopentene.

Materials:

-

Cyclopentene

-

Ozone (O₃)

-

Methanol (CH₃OH), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Dimethyl sulfide ((CH₃)₂S) or Zinc dust (Zn)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a gas dispersion tube

-

Dry ice/acetone bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: Dissolve cyclopentene in a 1:1 mixture of anhydrous methanol and dichloromethane in a round-bottom flask equipped with a gas dispersion tube. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone.

-

Quenching: Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone. Add a reducing agent, such as dimethyl sulfide or zinc dust, to the cold solution to work up the ozonide intermediate.

-

Work-up: Allow the reaction mixture to warm to room temperature. If zinc was used, filter the mixture to remove zinc oxide. Add deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 4-oxobutanoic acid.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Synthesis Workflow

Biological Significance: The GABA Shunt

4-Oxobutanoate is a key metabolite in the GABA shunt, a metabolic pathway that serves as an alternative route for the conversion of α-ketoglutarate to succinate, bypassing two enzymatic steps of the TCA cycle. This shunt is particularly important in the brain for the metabolism of the inhibitory neurotransmitter GABA.

The GABA Shunt Pathway

The GABA shunt involves three key enzymes:

-

Glutamate Decarboxylase (GAD): Converts glutamate to GABA in the cytoplasm.

-

GABA Transaminase (GABA-T): In the mitochondria, it converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate.

-

Succinate-Semialdehyde Dehydrogenase (SSADH): Also in the mitochondria, it oxidizes succinic semialdehyde to succinate, which then enters the TCA cycle.

GABA Shunt Signaling Pathway Diagram

Quantitative Data

Spectroscopic Data for 4-Oxobutanoic Acid

| Technique | Data | Source |

| ¹H NMR (600 MHz, H₂O, pH 7.0) | δ 9.67 (t, 1H, -CHO), 2.73 (t, 2H, -CH₂-CHO), 2.48 (t, 2H, -CH₂-COOH) | PubChem CID: 1112 |

| ¹³C NMR | Predicted shifts: C1 (Carboxyl): ~175-180 ppm, C2: ~30-35 ppm, C3: ~40-45 ppm, C4 (Aldehyde): ~200-205 ppm | General Chemical Shift Ranges |

| Mass Spectrometry (GC-MS) | m/z fragments: 89.0, 113.0, 86.0, 85.0, 82.0 | PubChem CID: 1112 |

Kinetic Parameters of GABA Shunt Enzymes

| Enzyme | Substrate | Km | Source |

| GABA Transaminase (GABA-T) | GABA | Varies by species and tissue | General Literature |

| α-Ketoglutarate | Varies by species and tissue | General Literature | |

| Succinate-Semialdehyde Dehydrogenase (SSADH) | Succinic Semialdehyde | 2.5 µM (rat brain) | PMID: 67240 |

| NAD⁺ | Varies by species and tissue | PMID: 67240 |

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of a weak acid like 4-oxobutanoic acid.

Materials:

-

4-Oxobutanoic acid sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl)

-